3,3-Difluoro-7-azaspiro[5.6]dodecane
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Overview
Description
3,3-Difluoro-7-azaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H19F2N and a molecular weight of 203.27 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Chemical Reactions Analysis
3,3-Difluoro-7-azaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Difluoro-7-azaspiro[5.6]dodecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The unique structure of this compound makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-7-azaspiro[5.6]dodecane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it a promising candidate for further research.
Comparison with Similar Compounds
3,3-Difluoro-7-azaspiro[5.6]dodecane can be compared with other spirocyclic compounds, such as:
3,3-Difluoro-7-azaspiro[5.5]undecane: This compound has a similar structure but with a different ring size, which can affect its chemical and biological properties.
3,3-Difluoro-7-azaspiro[6.6]tridecane:
3,3-Difluoro-7-azaspiro[4.5]decane: This compound has a smaller ring size, which can result in different physical and chemical characteristics.
Properties
IUPAC Name |
3,3-difluoro-7-azaspiro[5.6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N/c12-11(13)7-5-10(6-8-11)4-2-1-3-9-14-10/h14H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMOKHKIYEYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(CC2)(F)F)NCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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